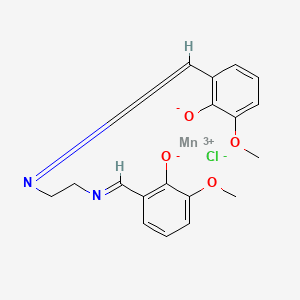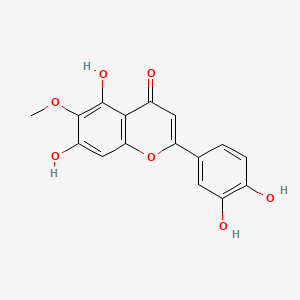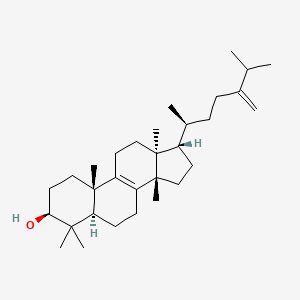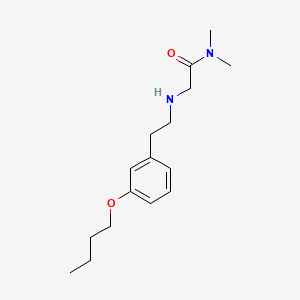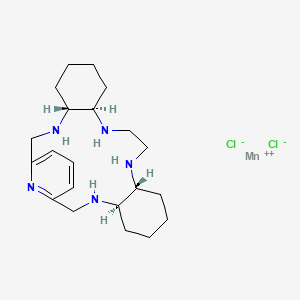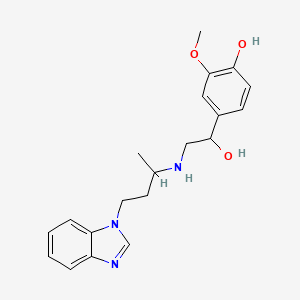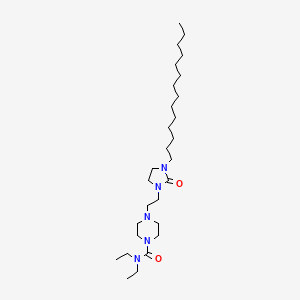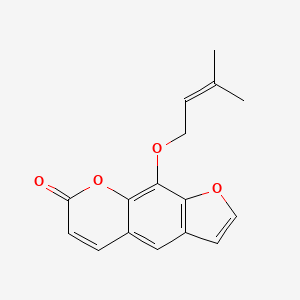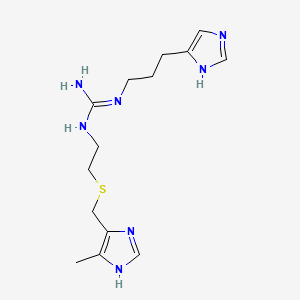
Indatraline hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Two main routes have been reported for the synthesis of Indatraline. The first route was reported by Bøgesø and co-workers . Another method involves the contraction of a dihydronaphthalene (6–6 fused system) to form the 6–5 indane skeleton . Routes based on 1-indanone-type intermediates are not as simple as a direct reduction of an imine or oxime .Molecular Structure Analysis
The molecular formula of Indatraline hydrochloride is C16H15Cl2N . The molar mass is 292.20 g·mol−1 . The InChI key is SVFXPTLYMIXFRX-BBRMVZONSA-N .Chemical Reactions Analysis
Indatraline is N-alkylated at the amino group, making it possible to slow the onset of action, so that it is not until N-demethylation occurs that the molecules become active .Physical And Chemical Properties Analysis
Indatraline hydrochloride is a solid substance . It is soluble to 10 mM in water with gentle warming and to 100 mM in DMSO . It is stored at room temperature .Applications De Recherche Scientifique
Motor Activity Research
Indatraline has been used in studies to evaluate its effect on the motor activity of Wistar rats . The compound’s effects on motor activity lasted for at least three hours . This suggests that Indatraline has a long-lasting effect on motor activity .
Cocaine Addiction Treatment
Indatraline is a non-selective monoamine reuptake inhibitor , acting on the dopamine (DA) transporter with effects similar to those of cocaine, but with slower onset and longer duration . It is a potential candidate for treatment of cocaine abuse . Although there is no evidence in favor of clinical use of indatraline in cocaine addiction , a cocaine-like chemical profile has prompted systematic animal studies investigating its potential as a substitute agonist medication .
Synthesis Research
A new approach for the synthesis of indatraline was developed using as the key step an iodine (III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative . This research contributes to the understanding of the synthesis process of Indatraline .
Monoamine Transporter Inhibition
Indatraline is a highly potent nonselective inhibitor of the three monoamine transporters (for dopamine, DAT; norepinephrine, NET; serotonin, SERT) . This makes it a valuable compound in research related to these transporters .
MS Binding Assays
The first LC-MS/MS quantification method for indatraline was developed, and its application to MS Binding Assays was explored . This method allows for reliable quantification from 5 pmol L −1 (LLOQ) to 5 nmol L −1 in biological matrices without additional sample preparation .
New Psychoactive Substances Research
With a rising demand for cocaine, it is likely that unregulated new psychoactive substances with similar effects such as indatraline become popular . This makes indatraline a relevant compound in the research of new psychoactive substances .
Mécanisme D'action
Target of Action
Indatraline hydrochloride, also known as Lu 19-005, is a non-selective monoamine transporter inhibitor . It primarily targets the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (5-HT, SERT) . These transporters play a crucial role in the reuptake of neurotransmitters, which are chemicals that transmit signals in the brain .
Mode of Action
Indatraline hydrochloride interacts with its targets by blocking the reuptake of dopamine, norepinephrine, and serotonin . This blocking action is similar in efficacy to cocaine . By inhibiting the reuptake of these neurotransmitters, indatraline hydrochloride increases their concentration in the synaptic cleft, leading to enhanced neurotransmission .
Biochemical Pathways
It is known that the compound affects the monoamine neurotransmitter systems, particularly those involving dopamine, norepinephrine, and serotonin . By blocking the reuptake of these neurotransmitters, indatraline hydrochloride can influence various downstream effects related to mood, cognition, and behavior .
Pharmacokinetics
It is known that the compound has a slower onset and a longer duration of action compared to cocaine . This suggests that indatraline hydrochloride may have different bioavailability and metabolic profiles compared to other monoamine reuptake inhibitors.
Result of Action
The primary result of indatraline hydrochloride’s action is the increased concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission . This can have various effects at the molecular and cellular levels, potentially influencing mood, cognition, and behavior . Additionally, indatraline hydrochloride has been shown to induce autophagy while simultaneously inhibiting cell proliferation .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICQDZXGZOVTEF-MELYUZJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042631 | |
| Record name | (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indatraline hydrochloride | |
CAS RN |
96850-13-4 | |
| Record name | (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indatraline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




